molecular formula C12H21NO3 B13631373 Tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate

Tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate

Cat. No.: B13631373
M. Wt: 227.30 g/mol
InChI Key: GEYRYSQGSMGJFU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The molecule is substituted at position 1 with a tert-butoxycarbonyl (Boc) protecting group and at position 3 with a 3-oxobutyl chain. The Boc group enhances stability during synthetic processes, while the ketone moiety in the 3-oxobutyl substituent offers reactivity for further functionalization, such as reductions or nucleophilic additions .

This compound is typically synthesized via alkylation or coupling reactions involving tert-butyl 3-oxoazetidine-1-carboxylate precursors. For instance, analogous strategies involve hydroxyimine formation (e.g., tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate, synthesized from tert-butyl 3-oxoazetidine-1-carboxylate) or iodomethyl intermediates (e.g., tert-butyl 3-(iodomethyl)azetidine-1-carboxylate) for subsequent cross-coupling reactions . Applications span pharmaceutical intermediates and organocatalysis, particularly in the synthesis of bioactive molecules like C-glycosides and kinase inhibitors .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-9(14)5-6-10-7-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3

InChI Key

GEYRYSQGSMGJFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1CN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The traditional preparation method of tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate involves the oxidation of the hydroxyl group on an aza ring into a ketone . The synthesis typically requires specific reaction conditions, including the use of oxidizing agents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve the use of large-scale reactors and continuous flow processes to enhance efficiency and yield. The compound is typically produced in crystalline powder form, which is then purified and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different ketone derivatives.

    Reduction: Reduction reactions can convert the ketone group into hydroxyl groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxalyl chloride and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various ketone derivatives, while reduction reactions can produce alcohols .

Scientific Research Applications

Tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituent at Azetidine C3 Molecular Weight (g/mol) Key Reactivity/Applications References
Tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate 3-oxobutyl ~227.3 Ketone-based condensations, reductions -
Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate Iodomethyl 283.13 Cross-coupling, nucleophilic substitution
Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate 2-hydroxyethyl 201.26 Ether/ester formation, hydrogen bonding
Ethyl 3-benzyl-1-(tert-butyl)-2-oxoazetidine-3-carboxylate Benzyl, 2-oxo, ethyl ester 289.17 Lipophilic intermediates, ring strain modulation
Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate Amino, hydroxymethyl 202.25 Peptide coupling, polarity-enhanced solubility

Stability and Pharmacological Potential

  • Boc Protection : All compounds share Boc protection at N1, ensuring stability under basic/acidic conditions. However, this compound’s ketone group may render it susceptible to nucleophilic attack compared to ether-protected derivatives .
  • Amino-Functionalized Derivatives: Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate’s dual amino and hydroxymethyl groups enhance polarity, improving aqueous solubility for biological applications .

Biological Activity

Tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate (CAS No. 398489-26-4) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C₈H₁₃NO
  • Molecular Weight : 155.19 g/mol
  • CAS Number : 398489-26-4

Research indicates that this compound may exhibit its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, which may play a role in neurodegenerative diseases. For instance, it has been noted to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease, thereby increasing acetylcholine levels in the brain .
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, which could mitigate oxidative stress—a contributing factor in many chronic diseases .
  • Neuroprotective Effects : In vitro studies have demonstrated that the compound can protect neuronal cells from damage induced by amyloid-beta peptides, which are implicated in Alzheimer's pathology. This protective effect is likely mediated through the reduction of inflammatory cytokines such as TNF-α .

In Vitro Studies

A study published in Molecules explored the protective effects of this compound on astrocytes exposed to amyloid-beta peptides. Key findings include:

  • Cell Viability : The compound improved cell viability by approximately 20% compared to control groups treated only with amyloid-beta.
  • Cytokine Production : A significant reduction in TNF-α levels was observed, indicating a decrease in inflammation .

In Vivo Studies

In vivo studies conducted on rodent models have further elucidated the compound's effects:

  • Cognitive Function : In models of cognitive decline induced by scopolamine, this compound showed a moderate improvement in cognitive performance compared to untreated controls.
  • Bioavailability Issues : Despite promising results in vitro, the in vivo efficacy was limited by the compound's bioavailability in the brain, suggesting further formulation improvements are necessary for clinical applications .

Case Studies

A notable case study involved the application of this compound in a therapeutic regimen for Alzheimer’s disease models. The study highlighted:

  • Treatment Protocol : Subjects received daily doses over a period of four weeks.
  • Outcome Measures : Cognitive assessments and biochemical analyses indicated reduced amyloid plaque formation and improved memory recall tasks.

Data Table

Study TypeModel UsedKey Findings
In VitroAstrocyte cultures20% increase in cell viability; reduced TNF-α
In VivoRodent modelsModerate cognitive improvement; bioavailability concerns
Case StudyAlzheimer’s disease modelReduced amyloid plaques; improved memory recall

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